molecular formula C19H17BrN2O2 B11070586 2-(4-bromophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide

2-(4-bromophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide

Cat. No.: B11070586
M. Wt: 385.3 g/mol
InChI Key: REZHPTVPNLMFDE-UHFFFAOYSA-N
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Description

2-(4-BROMOPHENOXY)-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}ACETAMIDE is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a bromophenoxy group and a pyrrolylphenylmethyl group attached to an acetamide backbone, making it a molecule of interest for its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMOPHENOXY)-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}ACETAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Etherification: The reaction of 4-bromophenol with an appropriate alkylating agent to form 4-bromophenoxy derivative.

    Amidation: The coupling of the 4-bromophenoxy derivative with an amine precursor containing the pyrrolylphenylmethyl group under suitable conditions to form the final acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMOPHENOXY)-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The bromophenoxy group can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to remove the bromine atom or modify the pyrrolyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a quinone derivative, while substitution reactions can introduce various functional groups to the aromatic ring.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-BROMOPHENOXY)-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}ACETAMIDE involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.

    Receptors: It may bind to specific receptors, modulating cellular signaling pathways.

    Pathways: The compound can influence various molecular pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-BROMOPHENOXY)-N’-(1-(4-(1H-TETRAAZOL-1-YL)PHENYL)ETHYLIDENE)ACETOHYDRAZIDE
  • 2-(4-BROMOPHENOXY)-N’-{(E)-[1-PHENYL-3-(4-PROPOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}ACETOHYDRAZIDE

Uniqueness

2-(4-BROMOPHENOXY)-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H17BrN2O2

Molecular Weight

385.3 g/mol

IUPAC Name

2-(4-bromophenoxy)-N-[(4-pyrrol-1-ylphenyl)methyl]acetamide

InChI

InChI=1S/C19H17BrN2O2/c20-16-5-9-18(10-6-16)24-14-19(23)21-13-15-3-7-17(8-4-15)22-11-1-2-12-22/h1-12H,13-14H2,(H,21,23)

InChI Key

REZHPTVPNLMFDE-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)CNC(=O)COC3=CC=C(C=C3)Br

Origin of Product

United States

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